11beta-Hydroxyprogesterone
Overview
Description
Mechanism of Action
Target of Action
11beta-Hydroxyprogesterone is a potent inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase (11beta-HSD) type 2 . This enzyme is primarily found in tissues associated with the action of mineralocorticoids, such as the kidney, large intestine, placenta, and salivary glands . The enzyme’s role is to inactivate glucocorticoids and prevent the activation of the mineralocorticoid receptor .
Mode of Action
This compound interacts with its target, 11beta-HSD, by competitively inhibiting the enzyme . This interaction prevents the conversion of cortisone to cortisol, thereby controlling the availability of the active glucocorticoid for the glucocorticoid receptor .
Biochemical Pathways
The synthesis of this compound from progesterone is catalyzed by the steroid 11beta-hydroxylase (CYP11B1) enzyme, and to a lesser extent, by the aldosterone synthase enzyme (CYP11B2) . In the case of 21-hydroxylase deficiency, progesterone is directed towards the this compound pathway rather than towards the 11-deoxycorticosterone pathway .
Pharmacokinetics
It is known that the compound is a naturally occurring, endogenous steroid and derivative of progesterone .
Result of Action
The inhibition of 11beta-HSD by this compound results in the control of the local concentration of glucocorticoids . This can have significant effects on the body’s metabolism of carbohydrates, lipids, and proteins, as well as on the immune response, blood pressure regulation, and water and electrolyte balance .
Action Environment
It is known that the enzyme 11beta-hsd, which this compound targets, is found in specific tissues associated with the action of mineralocorticoids . Therefore, the tissue environment could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
11beta-Hydroxyprogesterone interacts with several enzymes, proteins, and other biomolecules. The synthesis of this compound from progesterone is catalyzed by the steroid 11beta-hydroxylase (CYP11B1) enzyme, and to a lesser extent, by the aldosterone synthase enzyme (CYP11B2) . It has been identified as a potent competitive inhibitor of both isoforms (1 and 2) of 11beta-hydroxysteroid dehydrogenase (11beta-HSD) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it facilitates hepatic glucose output through stimulated gluconeogenesis, and in adipose tissue, it stimulates adipogenesis and lipolysis with the release of free fatty acids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion from inactive cortisone to active cortisol, enhancing glucocorticoid receptor activation . This process is believed to function as a reductase generating active glucocorticoid at a prereceptor level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound is a potent inhibitor of both 11beta-HSD1 in rat liver microsomes and 11beta-HSD2 in lysates of JEG-3 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical animal studies have shown improved glucose tolerance and weight reduction reported in many diabetic and obese mouse models treated with 11beta-HSD1 inhibitors .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts progesterone to cortisol. In normal conditions, 21-hydroxylase has higher activity on progesterone than steroid 11beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) that convert progesterone to this compound .
Transport and Distribution
It is known that this compound is a product of the HSD11B1 gene, which is located on chromosome 1 in humans and rodents .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where it is involved in the conversion of progesterone to cortisol in the adrenal cortex
Preparation Methods
Synthetic Routes and Reaction Conditions: 11beta-Hydroxyprogesterone is synthesized from progesterone. The synthesis is catalyzed by the enzyme steroid 11beta-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2). The reaction involves the hydroxylation of progesterone at the 11beta position .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of microorganisms that express the necessary hydroxylase enzymes. This method is preferred due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11beta position.
Reduction: The compound can also be reduced to form various derivatives.
Substitution: Substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of 11-keto derivatives.
Reduction: Reduction can yield 11beta-hydroxy derivatives with different functional groups.
Substitution: Substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
11beta-Hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in hormonal regulation and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating hormonal imbalances and adrenal disorders.
Industry: It is used in the production of steroidal drugs and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Progesterone: The parent compound from which 11beta-Hydroxyprogesterone is derived.
11alpha-Hydroxyprogesterone: An epimer of this compound with similar but distinct biological activities.
11-Deoxycorticosterone: Another derivative of progesterone with mineralocorticoid activity.
Uniqueness: this compound is unique due to its potent mineralocorticoid activity and its role as a competitive inhibitor of 11beta-hydroxysteroid dehydrogenase. This makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHCUBIASXHPK-ATWVFEABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044492 | |
Record name | 21-Deoxycorticosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 11beta-Hydroxyprogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
600-57-7 | |
Record name | 11β-Hydroxyprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregn-4-ene-3,20-dione, 11-beta-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11.beta.-Hydroxyprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21-Deoxycorticosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-β-hydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11beta-Hydroxyprogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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